2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a carboxy(hydroxy)methyl group at the 2-position and a methylthio group at the 6-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole can be achieved through several methods:
Cyclization of 2-aminophenols with aldehydes: This method involves the reaction of 2-aminophenols with aldehydes in the presence of a catalyst such as samarium triflate.
Aminocarbonylation followed by ring closure: This sequential one-pot procedure involves the initial aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole core.
Cyclization with β-diketones: Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide give various 2-substituted benzoxazoles.
Industrial Production Methods
Industrial production of benzoxazole derivatives typically involves scalable and efficient synthetic routes. The methods mentioned above can be adapted for large-scale production by optimizing reaction conditions, using continuous flow reactors, and employing recyclable catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxy(hydroxy)methyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole core, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated benzoxazole derivatives.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole core is known for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Material Science: Benzoxazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, apoptosis, and cell signaling. Its sulfur-containing group can participate in redox reactions, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid: This compound has a similar benzoxazole core but with different substituents, leading to variations in its chemical properties and applications.
2-arylbenzoxazoles: These compounds have aryl groups at the 2-position, which can significantly alter their biological activities and electronic properties.
2-styryl benzoxazoles: These derivatives have styryl groups, making them useful in material science applications such as OLEDs.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO4S |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-hydroxy-2-(6-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-5-2-3-6-7(4-5)15-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
SXMOAEKNEQYBIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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